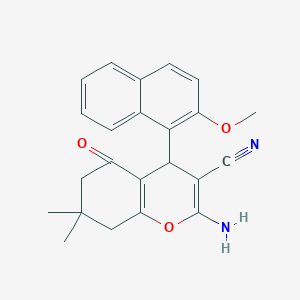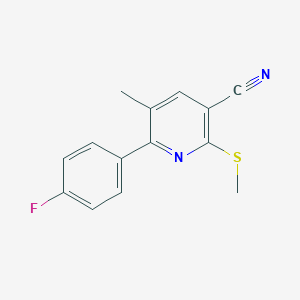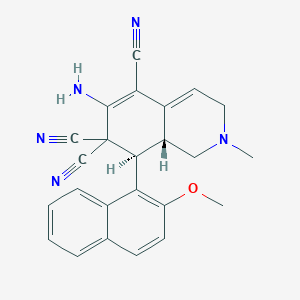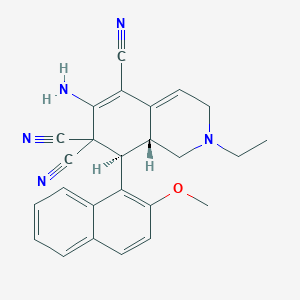![molecular formula C28H30N4O4S B459408 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B459408.png)
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile is a complex organic compound that features a unique combination of adamantyl, sulfanyl, amino, and trimethoxyphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile typically involves multiple steps, starting from readily available precursors. The adamantyl group is introduced through the alkylation of adamantane derivatives, followed by the formation of the sulfanyl linkage. The pyridine ring is constructed through a series of condensation reactions, incorporating the amino and trimethoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the adamantyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique structural properties.
作用机制
The mechanism of action of 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity, while the sulfanyl and amino groups can participate in hydrogen bonding and other interactions. The trimethoxyphenyl group may contribute to the compound’s overall electronic properties, influencing its reactivity and binding characteristics.
相似化合物的比较
Similar Compounds
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine, which have various biological activities.
Trimethoxyphenyl derivatives: Compounds like trimethoprim, which is used as an antibiotic.
Uniqueness
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantyl group provides rigidity and steric bulk, while the sulfanyl and amino groups offer versatile reactivity. The trimethoxyphenyl group enhances the compound’s electronic properties, making it a valuable scaffold for the development of new therapeutic agents and materials.
属性
分子式 |
C28H30N4O4S |
|---|---|
分子量 |
518.6g/mol |
IUPAC 名称 |
2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-amino-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C28H30N4O4S/c1-34-21-7-18(8-22(35-2)25(21)36-3)24-19(12-29)26(31)32-27(20(24)13-30)37-14-23(33)28-9-15-4-16(10-28)6-17(5-15)11-28/h7-8,15-17H,4-6,9-11,14H2,1-3H3,(H2,31,32) |
InChI 键 |
JBMBGPROXYIXFH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=NC(=C2C#N)SCC(=O)C34CC5CC(C3)CC(C5)C4)N)C#N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=NC(=C2C#N)SCC(=O)C34CC5CC(C3)CC(C5)C4)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-4-(2,4-difluorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459325.png)
![6-Amino-4-(2,4-difluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459327.png)
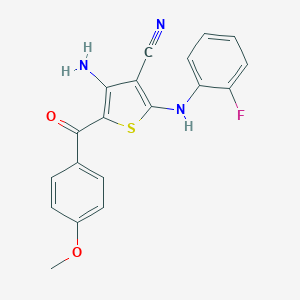
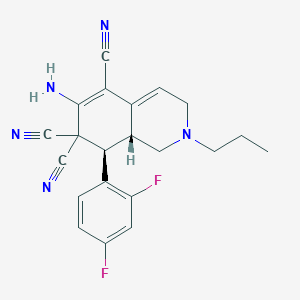
![6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459332.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B459336.png)
![3-amino-4-(4-fluorophenyl)-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459338.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B459339.png)
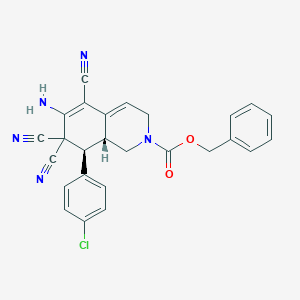
![3-amino-4-(4-chlorophenyl)-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459341.png)
